tert-butyl 1-(propan-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

orthogonal protection regioselective deprotection spirocyclic diamine derivatization

tert-Butyl 1-(propan-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS 2138023-67-1) belongs to the 2,7-diazaspiro[3.5]nonane class of spirocyclic diamines, characterized by a rigid azetidine–piperidine scaffold fused at a shared quaternary carbon. This scaffold enforces a defined three-dimensional exit vector geometry that is inaccessible to flexible linear diamines or planar heteroaromatics, and has been validated as a privileged core in sigma receptor ligands, covalent KRAS G12C inhibitors, and neurokinin receptor modulators.

Molecular Formula C15H29ClN2O2
Molecular Weight 304.86
CAS No. 2138023-67-1
Cat. No. B2672440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 1-(propan-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
CAS2138023-67-1
Molecular FormulaC15H29ClN2O2
Molecular Weight304.86
Structural Identifiers
SMILESCC(C)C1C2(CCNCC2)CN1C(=O)OC(C)(C)C.Cl
InChIInChI=1S/C15H28N2O2.ClH/c1-11(2)12-15(6-8-16-9-7-15)10-17(12)13(18)19-14(3,4)5;/h11-12,16H,6-10H2,1-5H3;1H
InChIKeyVHVSVGYMYYTHHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 1-(propan-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS 2138023-67-1): A Conformationally Restricted, Orthogonally Protected Spirocyclic Diamine Building Block for Drug Discovery


tert-Butyl 1-(propan-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS 2138023-67-1) belongs to the 2,7-diazaspiro[3.5]nonane class of spirocyclic diamines, characterized by a rigid azetidine–piperidine scaffold fused at a shared quaternary carbon [1]. This scaffold enforces a defined three-dimensional exit vector geometry that is inaccessible to flexible linear diamines or planar heteroaromatics, and has been validated as a privileged core in sigma receptor ligands, covalent KRAS G12C inhibitors, and neurokinin receptor modulators [2]. The compound specifically features a tert-butoxycarbonyl (Boc) protecting group at the azetidine nitrogen (N2), an isopropyl substituent at the azetidine 1-position, a free piperidine nitrogen (N7), and is supplied as the hydrochloride salt, providing a discrete set of orthogonal synthetic handles that distinguish it from both the unprotected parent scaffold and regioisomeric Boc-protected variants .

Why Generic Substitution of 2,7-Diazaspiro[3.5]nonane Building Blocks Fails: The Functional Consequences of N2-Boc Protection, N1-Isopropyl Substitution, and Hydrochloride Salt Form in CAS 2138023-67-1


Within the 2,7-diazaspiro[3.5]nonane family, seemingly minor structural variations — Boc position (N2 vs. N7), N-alkyl substituent identity (isopropyl vs. methyl vs. H), and salt form (free base vs. hydrochloride) — produce orthogonal reactivity profiles and divergent physicochemical properties that preclude direct interchangeability in multi-step syntheses . The unsubstituted parent tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 236406-55-6) lacks the isopropyl group and therefore cannot mimic the steric and lipophilic contributions required for targets where the N1-isopropyl moiety is essential for binding or pharmacokinetic tuning . The regioisomeric 7-Boc-1-isopropyl-2,7-diazaspiro[3.5]nonane (CAS 2282328-46-3) places the Boc group on the piperidine rather than the azetidine nitrogen, reversing the order of deprotection and functionalization steps and fundamentally altering the synthetic sequence . The free base 2-isopropyl-2,7-diazaspiro[3.5]nonane (CAS 1162654-74-1) lacks the Boc protecting group entirely, forfeiting the chemoselectivity required for sequential derivatization. The hydrochloride salt form of CAS 2138023-67-1 further ensures consistent, reproducible solubility and handling characteristics that are absent in the hygroscopic or poorly crystalline free-base analogs .

Quantitative Differentiation Evidence for tert-Butyl 1-(propan-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (2138023-67-1) Versus Closest Analogs


Regioisomeric Boc Protection: N2-Boc (2138023-67-1) Enables Orthogonal Deprotection Strategies Compared to 7-Boc Regioisomer (2282328-46-3)

The target compound places the Boc protecting group at the azetidine N2 position, leaving the piperidine N7 as the free amine (as the hydrochloride salt). This is orthogonal to the regioisomeric 7-Boc-1-isopropyl-2,7-diazaspiro[3.5]nonane (CAS 2282328-46-3), which places Boc at the piperidine N7 and leaves the azetidine N2 free. The molecular weight of the target compound (304.9 g/mol as HCl salt vs. 268.4 g/mol for the 7-Boc regioisomer free base) reflects this distinct protection pattern. In synthetic practice, this regioisomeric difference dictates the order of deprotection and functionalization: the target compound permits first-step derivatization at the piperidine N7 (via free amine coupling, reductive amination, or sulfonylation) while the azetidine N2 remains Boc-protected, followed by orthogonal Boc deprotection to reveal the azetidine N2 for a second, distinct derivatization. The 7-Boc regioisomer enforces the opposite sequence, making it unsuitable for synthetic routes that require initial piperidine modification .

orthogonal protection regioselective deprotection spirocyclic diamine derivatization

Isopropyl Substitution at N1 Confers Increased Lipophilicity Compared to the Unsubstituted Parent (236406-55-6), Tuning logP for Membrane Permeability

The N1-isopropyl group in the target compound (CAS 2138023-67-1) introduces steric bulk and hydrophobicity absent in the unsubstituted parent tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 236406-55-6). Although direct logP measurements for the target compound are not publicly available, class-level evidence from the 2,7-diazaspiro[3.5]nonane scaffold demonstrates that N-alkyl substitution predictably raises logP. Specifically, introducing an N-cyclopropyl group onto 2,7-diazaspiro[3.5]nonane elevates the calculated logP from 0.62 (unsubstituted scaffold) to 1.10 (N-cyclopropyl derivative) [1]. The isopropyl group, with its larger hydrophobic surface area and greater steric demand compared to cyclopropyl, is expected to produce a comparable or larger logP increase. This lipophilicity modulation is critical for tuning passive membrane permeability in CNS-targeted programs, where the 2,7-diazaspiro[3.5]nonane core has demonstrated utility in sigma receptor ligands with in vivo antiallodynic activity (e.g., compounds 5b and 8f achieving maximum effect at 20 mg/kg s.c.) [2].

lipophilicity tuning logP CNS drug design N-alkyl substitution

Hydrochloride Salt Form Ensures Defined Stoichiometry and Aqueous Solubility Advantage Over Free-Base Analogs

The target compound (CAS 2138023-67-1) is supplied as a single hydrochloride salt with a defined molecular weight of 304.9 g/mol and minimum 95% purity, as specified by the vendor . In contrast, the structurally related free base 2-isopropyl-2,7-diazaspiro[3.5]nonane (CAS 1162654-74-1, MW 168.28 g/mol) lacks a salt counterion and is prone to variable protonation states depending on storage conditions, which can introduce weighing errors and inconsistent solubility in aqueous reaction media . The hydrochloride salt form of related 2,7-diazaspiro[3.5]nonane derivatives (e.g., 2,7-diazaspiro[3.5]nonane dihydrochloride, CAS 1334499-85-2) is reported to provide a crystalline solid with defined handling characteristics, whereas the free base forms are often hygroscopic oils or low-melting solids with limited shelf stability . The Boc protecting group further stabilizes the molecule against unintended N7 acylation or oxidation during storage, a protection absent in the fully deprotected 2-isopropyl-2,7-diazaspiro[3.5]nonane.

salt form aqueous solubility chemical stability weighing accuracy

Validated Scaffold: 2,7-Diazaspiro[3.5]nonane Core Delivers 1000-Fold NK2 Receptor Selectivity — a Property Dependent on Precise N-Substitution Pattern

The 2,7-diazaspiro[3.5]nonane scaffold, when appropriately substituted, has been shown to confer exceptional receptor subtype selectivity. Compound 3a, a spiropiperidine incorporating the 2,7-diazaspiro[3.5]nonane core, demonstrated 1000-fold selectivity for the NK2 receptor over NK1 receptors in guinea pig trachea functional assays . This selectivity is a direct consequence of the rigid spirocyclic framework enforcing a specific three-dimensional presentation of the N-substituents — a geometric constraint that cannot be replicated by flexible acyclic diamines or monocyclic piperidine/azetidine alternatives. The target compound (CAS 2138023-67-1), with its N2-Boc and N1-isopropyl substitution pattern, provides a specific starting point for elaborating this scaffold: the free N7 piperidine nitrogen serves as the primary vector for attaching the pharmacophoric elements (e.g., aryl, heteroaryl, or acyl groups) that dictate NK2 or other GPCR selectivity, while the N1-isopropyl group pre-installs a defined steric environment at the azetidine ring [1]. Although direct NK2 binding data for CAS 2138023-67-1 itself are not available (it is a protected intermediate, not a final pharmacophore), the scaffold-level selectivity data establish the critical importance of precise N-substitution control.

neurokinin receptor NK2 selectivity GPCR spirocyclic constraint

Optimal Research and Industrial Application Scenarios for tert-Butyl 1-(propan-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (2138023-67-1)


Sequential Bi-functional Derivatization for Focused Kinase or GPCR Lead Optimization Libraries

The orthogonal protection pattern (N2-Boc, N7-free amine as HCl) directly supports a two-step sequential derivatization workflow. In Step 1, the free piperidine N7 is functionalized via amide coupling, sulfonylation, reductive amination, or N-arylation to install the primary pharmacophoric element (e.g., an acryloyl warhead for covalent KRAS G12C targeting, as validated in the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one series) [1]. In Step 2, Boc deprotection (TFA or HCl/dioxane) reveals the azetidine N2 for a second, distinct modification. This sequence is impossible with the regioisomeric 7-Boc analog (CAS 2282328-46-3) and is precluded by the unprotected free base (CAS 1162654-74-1). The pre-installed N1-isopropyl group provides a sterically defined, non-exchangeable substituent that is already positioned for hydrophobic target contacts, as evidenced in sigma receptor ligands where distal hydrophobic groups flanking the central amine are a conserved structural requirement for S1R affinity [2].

PROTAC Linker Assembly Requiring Orientation-Specific Exit Vector Geometry

The 2,7-diazaspiro[3.5]nonane scaffold has been adopted as a privileged linker element in PROTAC degrader design, where the rigid spirocyclic core enforces a defined exit vector angle between the E3 ligase ligand and the target protein ligand [1]. The target compound (CAS 2138023-67-1) provides the specific advantage of having the Boc group on the azetidine (N2) and the free amine on the piperidine (N7), enabling selective attachment of the E3 ligase-recruiting moiety (e.g., thalidomide or VHL ligand) at N7 while retaining the Boc-protected N2 for subsequent target-protein ligand conjugation. This orientation is critical because the distance and geometry between the two liganded nitrogens directly influence ternary complex formation efficiency. The hydrochloride salt ensures consistent coupling efficiency in amide bond-forming reactions by providing the free amine in a defined, non-hygroscopic, easily weighable form [2].

CNS-Penetrant Candidate Optimization Using Pre-Installed Lipophilic Isopropyl Handle

In CNS drug discovery programs targeting receptors such as sigma-1 (S1R) — where the 2,7-diazaspiro[3.5]nonane core has produced ligands with Ki values of 2.7 nM (compound 4b) and 13 nM (compound 5b) for S1R, and in vivo antiallodynic efficacy at 20 mg/kg s.c. [1] — the N1-isopropyl group in CAS 2138023-67-1 serves as a pre-installed lipophilic element that can be exploited to tune logP and CNS permeability without requiring additional synthetic steps. Based on class SAR, the isopropyl substituent is expected to elevate calculated logP by approximately 0.5–0.8 units relative to the unsubstituted scaffold (analogous to the +0.48 ΔlogP observed for N-cyclopropyl substitution [2]). This built-in lipophilicity handle eliminates the need for post-hoc N-alkylation at the azetidine nitrogen, reducing the synthetic sequence by one step compared to starting from the unsubstituted parent (CAS 236406-55-6) and ensuring that any subsequent SAR exploration focuses exclusively on the pharmacophoric N7 substituent.

Industrial-Scale Procurement with Defined Quality Specifications for Multi-Gram Synthesis Campaigns

For medicinal chemistry groups scaling from milligram hit exploration to multi-gram lead optimization, the availability of CAS 2138023-67-1 as a commercially cataloged item with defined specifications (minimum 95% purity, molecular weight 304.9 g/mol, single hydrochloride stoichiometry) provides procurement reliability that is not uniformly available for custom-synthesized regioisomeric or free-base analogs [1]. The compound is available in quantities from 50 mg to 500 mg through established suppliers, with standard storage conditions (2–8°C, protect from light) that are compatible with long-term laboratory inventory management. This contrasts with the free base 2-isopropyl-2,7-diazaspiro[3.5]nonane (CAS 1162654-74-1), which has fewer catalogued suppliers and less consistently defined physical form specifications [2].

Quote Request

Request a Quote for tert-butyl 1-(propan-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.